molecular formula C16H18N2O3 B3014404 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one CAS No. 343375-37-1

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one

Cat. No. B3014404
CAS RN: 343375-37-1
M. Wt: 286.331
InChI Key: LZWDMUNBEMXEHR-MDZDMXLPSA-N
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Description

The compound "3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one" is a heterocyclic compound that is part of a broader class of compounds with potential biological activity and pharmaceutical applications. The structure of this compound suggests it contains a pyrrol-2-one core, which is a common feature in many biologically active molecules .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with various reagents and conditions. For instance, the synthesis of fused pyranones and pyrrol-2-one derivatives can be achieved through reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones . Similarly, the synthesis of pyrazole and pyridazine derivatives can be accomplished by reacting methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate with trimethylenemethane and subsequent cyclization steps . These methods highlight the versatility of dimethylamino propenoate derivatives in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of pyrrol-2-one derivatives is characterized by the presence of a five-membered lactam ring, which is a key structural feature that influences the compound's reactivity and interaction with biological targets. The presence of substituents such as dimethylamino, hydroxy, and phenyl groups can significantly alter the electronic and steric properties of the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

Compounds similar to the one exhibit a range of reactivity with various reagents. For example, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one can undergo cyclization with diethyl phosphite to form diethyl 2-phosphonochromone or react with triethoxy phosphonoacetate to yield substituted pyrone phosphonate . These reactions demonstrate the ability of the dimethylamino propenoate core to participate in diverse chemical transformations, leading to novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrol-2-one derivatives are influenced by their molecular structure. The presence of an active carbonyl group in the heterocycle confers high reactivity, while acyl and ethoxycarbonyl groups allow for the formation of various condensed systems . The enol form of these compounds is often predominant, as evidenced by spectroscopic data and chemical reactivity . Additionally, the introduction of substituents can lead to dynamic NMR behavior due to restricted rotation around certain bonds .

Scientific Research Applications

Synthesis and Catalytic Activity

  • Synthesis of Chalcone Ligands and Catalytic Activity: A study by Thabti et al. (2015) focused on synthesizing new chalcone ligands, including one structurally similar to 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one. These ligands showed catalytic activity in the oxidation of catechol to o-quinone, a reaction important in various biochemical processes. The study emphasized the synthesis methods and the factors influencing catalytic activity, such as ligand type, ion salts, and solvent nature (Thabti et al., 2015).

Antimicrobial Applications

  • Antimicrobial Properties of Pyrrole Derivatives: Kumar et al. (2017) explored the antimicrobial properties of novel pyrrole derivatives, synthesized through reactions involving compounds structurally related to 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one. This research highlights the potential of such compounds in combating microbial infections, offering insights into their synthesis and effectiveness against various bacterial strains (Kumar et al., 2017).

Synthesis of Heterocyclic Systems

  • Synthesis of Heterocyclic Compounds: Selič et al. (1997) investigated the synthesis of various heterocyclic systems, starting from compounds similar to 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one. The study provides valuable data on the methods and intermediates involved in the formation of complex heterocycles, which are crucial in pharmaceutical and chemical research (Selič et al., 1997).

Nonlinear Optical Properties

  • Investigation of Nonlinear Optical Properties: Rahulan et al. (2014) conducted a study on chalcone derivative compounds, structurally related to 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one, to explore their nonlinear optical properties. This research is significant for the development of optical devices, demonstrating the compound's potential in applications like optical limiters due to its distinct absorption behavior (Rahulan et al., 2014).

properties

IUPAC Name

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(21)14(11-7-5-4-6-8-11)13(15(20)17-16)12(19)9-10-18(2)3/h4-10,21H,1-3H3,(H,17,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWDMUNBEMXEHR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(=O)N1)C(=O)C=CN(C)C)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=C(C(=O)N1)C(=O)/C=C/N(C)C)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one

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